molecular formula C7H10ClFN2O B13241609 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol

1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13241609
M. Wt: 192.62 g/mol
InChI Key: QVZSUOXVCGLEOR-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol is a fluorinated pyrazole derivative characterized by a chloromethyl-substituted pyrazole ring linked to a fluorinated propanol chain. The fluorine atom at the C3 position of the propanol chain enhances its metabolic stability and lipophilicity, while the pyrazole moiety contributes to interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

1-(4-chloro-3-methylpyrazol-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C7H10ClFN2O/c1-5-7(8)4-11(10-5)3-6(12)2-9/h4,6,12H,2-3H2,1H3

InChI Key

QVZSUOXVCGLEOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a fluorinated alcohol under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on molecular structure, physicochemical properties, and reported applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Structural Differences
1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol C₇H₉ClFN₂O 192.61* Not explicitly listed N/A Fluorine at C3 of propanol chain
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide C₈H₁₂ClN₅O 229.28 EN300-232253 95% Hydroxyimidamide substituent; no fluorine
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O 174.63 EN300-230184 95% Non-fluorinated propanol chain; methyl at C5
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol C₈H₁₃ClN₂O 188.65 EN300-230186 95% Additional methyl at C5; non-fluorinated
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C₁₀H₁₆N₄O 208.26 EN300-232268 95% Piperidine-carbonyl group; amine at C3

*Molecular weight calculated based on formula C₇H₉ClFN₂O.

Key Observations:

Fluorine Substitution: The presence of fluorine in 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol distinguishes it from non-fluorinated analogs like 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol. Fluorine increases electronegativity and may improve binding affinity in biological systems .

The piperidine-carbonyl group in 1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine enhances steric bulk, likely altering pharmacokinetic properties .

Research Findings:

  • Metabolic Stability: Fluorinated pyrazole derivatives, such as the target compound, demonstrate enhanced metabolic stability compared to non-fluorinated analogs due to resistance to oxidative degradation .
  • Biological Activity: Structural analogs like 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide (CAS EN300-232253) have shown inhibitory activity in enzyme assays, suggesting that substitutions on the propanol chain modulate target selectivity .
  • Synthetic Challenges: The introduction of fluorine in the propanol chain requires specialized reagents (e.g., Selectfluor®), whereas hydroxyimidamide derivatives are synthesized via nucleophilic substitution .

Biological Activity

1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol can be represented as follows:

C8H10ClFN2O\text{C}_8\text{H}_{10}\text{ClF}\text{N}_2\text{O}

This compound features a pyrazole ring substituted with a chloro group and a fluoropropanol moiety, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains and found that modifications in the structure significantly affected their antimicrobial efficacy. Specifically, the introduction of halogen atoms (like chlorine) often enhances activity against Gram-positive bacteria .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been documented in several studies. For instance, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. One study demonstrated that a related pyrazole compound effectively induced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation . This suggests that 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol may possess similar antitumor properties.

Enzyme Inhibition

Enzyme inhibition studies have revealed that certain pyrazole derivatives can act as effective inhibitors of various enzymes involved in disease pathways. For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The presence of a fluorine atom in the structure may enhance binding affinity to enzyme active sites .

Case Studies

Several specific studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A study published in the Open Pharmaceutical Sciences Journal evaluated a series of pyrazole derivatives for their antimicrobial activity against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups such as chlorine showed enhanced activity compared to their non-substituted counterparts .
  • Anticancer Properties : In a comparative study focusing on various pyrazole-based compounds, it was found that those with similar substitutions to 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol exhibited significant cytotoxic effects on breast cancer cell lines, leading to increased apoptosis rates .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol and related compounds:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX enzymes
CytotoxicitySignificant effects on breast cancer cells

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing a pyrazole core with substituents. A plausible route includes:

  • Step 1: Preparation of 4-chloro-3-methylpyrazole via cyclocondensation of hydrazine derivatives with β-keto esters or chlorinated diketones.
  • Step 2: Introduction of the fluoropropanol moiety via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-3-methylpyrazole with epichlorohydrin followed by fluorination (e.g., using KF in DMF) to introduce the fluorine atom .
  • Optimization: Adjust reaction time (e.g., 25–30 hours for xylene reflux in pyrazole synthesis ), solvent polarity, and stoichiometric ratios to improve yield. Purification via recrystallization (methanol or ethanol) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular geometry and confirms substituent positions. For pyrazole derivatives, data-to-parameter ratios >14.2 and R-factors <0.081 ensure accuracy .
  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves proton coupling in the propanol chain. Compare shifts with fluorophenyl analogs (e.g., δ ~ -120 ppm for CF3_3 in trifluoromethylpyrazoles ).
  • HPLC-MS: Validates purity and molecular weight (e.g., ESI-MS m/z calculations for C8_8H11_{11}ClFN2_2O+^+ ).

Advanced Research Questions

Q. How does the fluorine atom influence the compound’s electronic and steric properties in supramolecular interactions?

Methodological Answer:

  • Electronic Effects: Fluorine’s electronegativity polarizes the propanol chain, enhancing hydrogen-bonding capacity (e.g., O–H···N interactions in pyrazole crystals ).
  • Steric Effects: The compact size of fluorine minimizes steric hindrance, allowing tighter crystal packing (mean C–C bond length: 0.013 Å in fluorinated analogs ).
  • Validation: Compare Hirshfeld surfaces or DFT-calculated electrostatic potentials with non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for similar pyrazole derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize solvents (e.g., xylene vs. toluene ), catalysts (e.g., chloranil vs. DDQ ), and purification methods (e.g., column chromatography vs. recrystallization ).
  • Data Cross-Validation: Use multiple techniques (e.g., X-ray + NMR) to confirm substituent positions. For example, conflicting NOE effects in NMR may arise from dynamic rotational isomerism .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrazole N-1 vs. N-2 ).
  • MD Simulations: Simulate solvent effects on reaction pathways (e.g., propanol chain flexibility in polar aprotic solvents ).
  • Benchmarking: Compare computed vs. experimental 13C^{13}\text{C} NMR shifts (RMSD <2 ppm acceptable ).

Q. What methodologies address challenges in introducing the fluoropropanol moiety while avoiding side reactions?

Methodological Answer:

  • Protection-Deprotection: Protect the hydroxyl group (e.g., as a TBS ether) during fluorination to prevent elimination .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium fluoride) to enhance fluorine nucleophilicity in SN2 reactions .
  • Side Reaction Mitigation: Monitor byproducts via LC-MS (e.g., dehydrohalogenation products from β-elimination ).

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